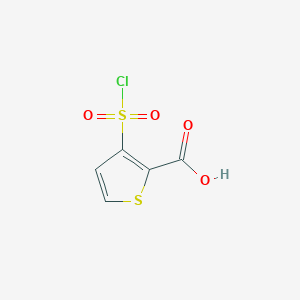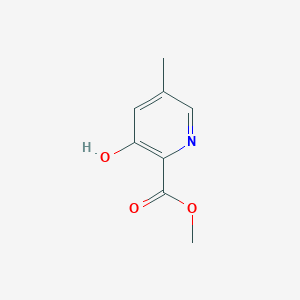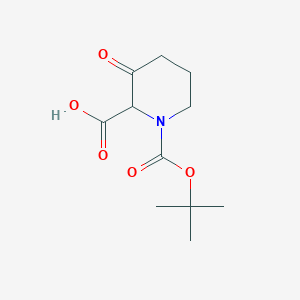
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps in preventing unwanted reactions during multi-step synthesis processes . This compound is essential in various fields, including medicinal chemistry, peptide synthesis, and material science.
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in solvents like tetrahydrofuran (THF) or acetonitrile at ambient temperature or slightly elevated temperatures . Industrial production methods often utilize flow microreactor systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include TFA, HCl, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate linkage, which can be selectively removed under acidic conditions . This process involves the formation of a tert-butyl cation intermediate, which is then eliminated to release the free amine .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid include other Boc-protected amines and carbamates. Some examples are:
N-Boc-piperidine: Similar in structure but lacks the carbonyl group at the 3-position.
N-Boc-pyrrolidine: A Boc-protected pyrrolidine, used similarly in organic synthesis.
N-Boc-azetidine: Another Boc-protected amine with a four-membered ring structure.
The uniqueness of 1-(tert-Butoxycarbonyl)-3-oxopiperidine-2-carboxylicacid lies in its specific structure, which provides distinct reactivity and stability compared to other Boc-protected compounds .
Propriétés
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERAMBISZFMIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,7-Dimethoxythieno[3,2-b]pyridine](/img/structure/B13029846.png)
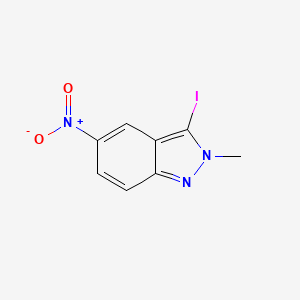
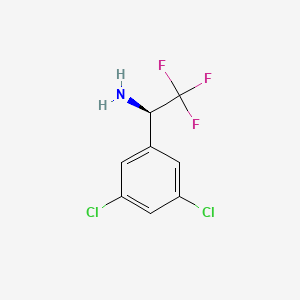
![5,7-Diethoxythieno[3,2-b]pyridine](/img/structure/B13029867.png)
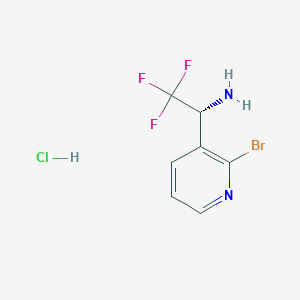
![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
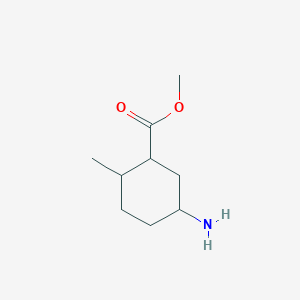
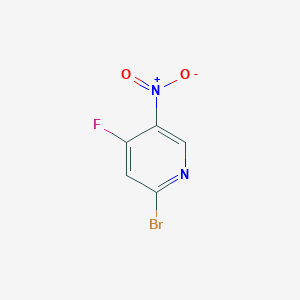
![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
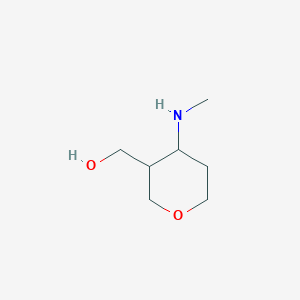
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)
